4-(1H-pyrazol-1-ylmethyl)benzonitrile
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Overview
Description
“4-(1H-pyrazol-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C11H9N3 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-ylmethyl)benzonitrile” is 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
- Pyrazoles, including structures related to 4-(1H-pyrazol-1-ylmethyl)benzonitrile, serve as valuable building blocks in the synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity allows for the generation of versatile cynomethylene dyes from a wide range of precursors, offering mild reaction conditions for innovative transformations (Gomaa & Ali, 2020).
Organophosphorus Chemistry
- Organophosphorus azoles, including pyrazoles, have been extensively studied for their stereochemical structures and isomerization processes. The research emphasizes the importance of these compounds in the exploration of tetra-, penta-, and hexacoordinated phosphorus atoms, providing insights into their chemical behaviors and applications in various fields (Larina, 2023).
Anticancer Research
- Pyrazoline derivatives, a closely related scaffold, have shown significant biological effects in anticancer activity research. Their synthesis and exploration continue to encourage studies focusing on their application against cancer, highlighting the potential of pyrazole-based compounds in developing new therapeutic agents (Ray et al., 2022).
Antimicrobial and Antiviral Drug Design
- Pyrazole scaffolds are central to the design of anti-inflammatory and antiviral drugs, demonstrating efficacy against a variety of targets. The versatility of pyrazole compounds in pharmacology suggests potential applications for 4-(1H-pyrazol-1-ylmethyl)benzonitrile in similar domains (Karati, Mahadik, & Kumar, 2022).
Safety And Hazards
properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZADNOIMZEBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429244 |
Source
|
Record name | 4-(1H-pyrazol-1-ylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-ylmethyl)benzonitrile | |
CAS RN |
179057-34-2 |
Source
|
Record name | 4-(1H-pyrazol-1-ylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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